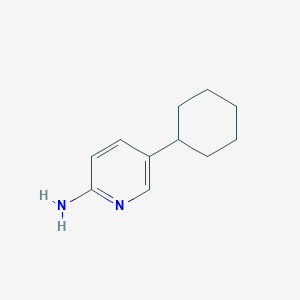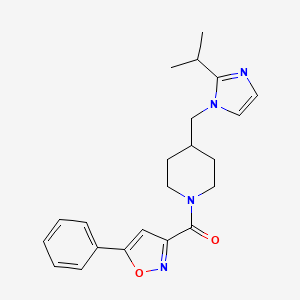
(4-((2-异丙基-1H-咪唑-1-基)甲基)哌啶-1-基)(5-苯基异恶唑-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.476. The purity is usually 95%.
BenchChem offers high-quality (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌应用
据报道,咪唑衍生物具有显著的抗菌活性。化合物结构中咪唑环的存在可以潜在地与细菌细胞成分相互作用,破坏其功能并导致细菌细胞死亡。 这使其成为开发新型抗菌剂的候选药物,尤其是在抗生素耐药性日益加剧的情况下 .
抗肿瘤活性
含有咪唑部分的化合物在抗肿瘤研究中已显示出希望。它们可以通过靶向参与细胞分裂和存活的特定途径来干扰癌细胞的增殖。 对该化合物具体抗肿瘤机制的研究可能导致新型癌症疗法的开发 .
抗炎特性
含有咪唑化合物的抗炎特性已得到充分证明。它们可以调节身体的炎症反应,使其在治疗慢性炎症性疾病中发挥作用。 可以探索所述化合物在减轻各种医学状况炎症中的功效 .
抗糖尿病潜力
咪唑衍生物也可以在控制糖尿病方面发挥作用。它们可能会影响胰岛素释放或胰岛素作用,这有助于控制血糖水平。 研究该化合物的抗糖尿病潜力可能有助于治疗糖尿病的新方法 .
抗真菌和抗蠕虫作用
咪唑化合物的结构特征使其适合抗真菌和抗蠕虫应用。它们可以破坏真菌和蠕虫的细胞膜完整性,导致其消灭。 可以研究该化合物对各种真菌感染和蠕虫感染的有效性 .
抗病毒能力
咪唑衍生物已被探索用于其抗病毒能力。它们可以通过靶向病毒酶或干扰病毒进入宿主细胞来抑制病毒复制。 该化合物作为抗病毒剂的潜力可能是一个令人感兴趣的领域,特别是对于目前治疗选择有限的病毒 .
抗氧化活性
咪唑化合物的抗氧化活性是另一个令人感兴趣的领域。它们可以中和自由基并保护细胞免受氧化应激,氧化应激与许多疾病有关。 对该化合物抗氧化特性的研究可能导致其应用于预防或治疗与氧化应激相关的疾病 .
胃保护作用
一些咪唑衍生物已显示出胃保护作用,这可能有利于治疗溃疡和其他胃肠道疾病。 该化合物保护胃粘膜并减少酸度的能力在开发新的胃保护药物方面可能很有价值 .
属性
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-16(2)21-23-10-13-26(21)15-17-8-11-25(12-9-17)22(27)19-14-20(28-24-19)18-6-4-3-5-7-18/h3-7,10,13-14,16-17H,8-9,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPASWSIHSSIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
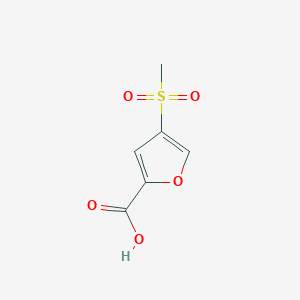
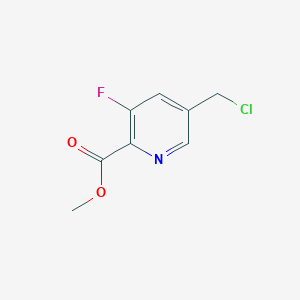
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide](/img/structure/B2559123.png)
![2-Chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]acetamide](/img/structure/B2559124.png)
![N-tert-butyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2559125.png)

![2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2559129.png)
![1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2559133.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2559138.png)
![N-(3-fluoro-4-methylphenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2559139.png)
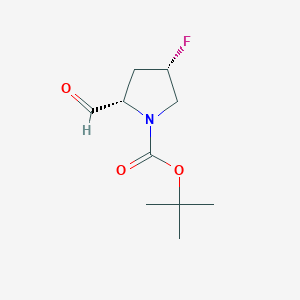
![1-[3-Hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2559141.png)
